Bromfenac N-|A-D-Glucoside
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Overview
Description
Bromfenac N-|A-D-Glucoside is a chemical compound with the molecular formula C21H22BrNO8 and a molecular weight of 496.31 g/mol It is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used in ophthalmic solutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromfenac N-|A-D-Glucoside typically involves the glycosylation of bromfenac with a suitable glucosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes:
Reactants: Bromfenac and a glucosyl donor.
Catalysts: Enzymes like glucosyltransferases or chemical catalysts such as Lewis acids.
Conditions: The reaction is carried out in an appropriate solvent at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced efficiency and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bromfenac N-|A-D-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucoside moiety or the bromfenac core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Bromfenac N-|A-D-Glucoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glucosylation on pharmacological properties.
Biology: Investigated for its potential role in modulating biological pathways and its interactions with various biomolecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating ocular inflammation and other inflammatory conditions.
Mechanism of Action
The mechanism of action of Bromfenac N-|A-D-Glucoside involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The glucoside form may have altered pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects .
Comparison with Similar Compounds
Bromfenac: The parent compound, used primarily as an NSAID in ophthalmic solutions.
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
Uniqueness: Bromfenac N-|A-D-Glucoside is unique due to its glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, bromfenac. This modification can lead to improved therapeutic outcomes and reduced side effects .
Properties
IUPAC Name |
2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFOYDRLGWLCK-LNCSSOGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747212 |
Source
|
Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-82-5 |
Source
|
Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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